molecular formula C12H19N3O2 B13453529 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers

4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B13453529
M. Wt: 237.30 g/mol
InChI Key: JSFRKDAMUCAUQD-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers, is a synthetic organic compound. It features a cyclohexane ring substituted with a triazole moiety and a carboxylic acid group. The presence of diastereomers indicates that the compound has multiple stereocenters, leading to different spatial arrangements of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the ring is functionalized to introduce the necessary substituents.

    Introduction of the Triazole Group: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using batch or continuous flow processes. The reaction conditions would be optimized for yield, purity, and cost-effectiveness. Common techniques include:

    Catalysis: Using metal catalysts to increase reaction rates.

    Purification: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form other functional groups.

    Reduction: The triazole ring or the carboxylic acid group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper sulfate for click reactions, palladium on carbon for hydrogenation.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the carboxylic acid group might yield an ester or an aldehyde.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving triazole-containing compounds.

    Medicine: Potential use in drug development due to the bioactive nature of triazole derivatives.

    Industry: As an intermediate in the synthesis of agrochemicals or materials science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, triazole-containing compounds can interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid: Lacks the propan-2-yl group.

    4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)benzene-1-carboxylic acid: Has a benzene ring instead of a cyclohexane ring.

Uniqueness

The unique combination of the cyclohexane ring, triazole moiety, and carboxylic acid group, along with the presence of diastereomers, gives 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid distinct chemical and biological properties. This uniqueness can be leveraged in designing novel compounds with specific desired activities.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

4-propan-2-yl-1-(triazol-1-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-9(2)10-3-5-12(6-4-10,11(16)17)15-8-7-13-14-15/h7-10H,3-6H2,1-2H3,(H,16,17)

InChI Key

JSFRKDAMUCAUQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(C(=O)O)N2C=CN=N2

Origin of Product

United States

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